2-Hydroxy-5-(trifluoromethoxy)benzonitrile
Overview
Description
2-Hydroxy-5-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H4F3NO2 and a molecular weight of 203.12 g/mol . It is characterized by the presence of a hydroxyl group, a trifluoromethoxy group, and a nitrile group attached to a benzene ring. This compound is primarily used in laboratory research and has various applications in chemistry and biology .
Preparation Methods
The synthesis of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile typically involves the reaction of 2-hydroxybenzonitrile with trifluoromethoxy reagents under specific conditions. One common method involves the use of trifluoromethoxy iodide (CF3OI) in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetonitrile (CH3CN). The reaction is carried out at elevated temperatures to facilitate the substitution of the hydroxyl group with the trifluoromethoxy group .
Chemical Reactions Analysis
2-Hydroxy-5-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Scientific Research Applications
2-Hydroxy-5-(trifluoromethoxy)benzonitrile is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitrile group can participate in covalent bonding with nucleophilic sites on proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
2-Hydroxy-5-(trifluoromethoxy)benzonitrile can be compared with other similar compounds, such as:
2-Hydroxybenzonitrile: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
5-(Trifluoromethoxy)benzonitrile: Lacks the hydroxyl group, affecting its ability to form hydrogen bonds and its overall reactivity.
2-Hydroxy-4-(trifluoromethoxy)benzonitrile: The position of the trifluoromethoxy group is different, leading to variations in chemical behavior and applications.
Properties
IUPAC Name |
2-hydroxy-5-(trifluoromethoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO2/c9-8(10,11)14-6-1-2-7(13)5(3-6)4-12/h1-3,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOAVRYAOBXORSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641075 | |
Record name | 2-Hydroxy-5-(trifluoromethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875664-40-7 | |
Record name | 2-Hydroxy-5-(trifluoromethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 875664-40-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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